molecular formula C10H7Cl3N4 B13734951 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine CAS No. 34017-39-5

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine

Cat. No.: B13734951
CAS No.: 34017-39-5
M. Wt: 289.5 g/mol
InChI Key: WWKJYYDDDTUYMI-UHFFFAOYSA-N
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Description

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms and an aminoaniline group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine typically involves the reaction of 2,5,6-trichloropyrimidine with m-phenylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The aminoaniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-(m-Aminoanilino)-2,5-dichloro-6-alkoxypyrimidine or 4-(m-Aminoanilino)-2,5-dichloro-6-aminopyrimidine can be formed.

    Oxidation Products: Products like 4-(m-Nitrosoanilino)-2,5,6-trichloropyrimidine or 4-(m-Nitroanilino)-2,5,6-trichloropyrimidine.

    Reduction Products: Products such as this compound derivatives with reduced amino groups.

Scientific Research Applications

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(m-Aminoanilino)-2,5,6-trichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The presence of the aminoaniline group allows for hydrogen bonding and electrostatic interactions with the target, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Lacks the aminoaniline group, making it less versatile in certain reactions.

    4-(o-Aminoanilino)-2,5,6-trichloropyrimidine: An isomer with the aminoaniline group in a different position, leading to different reactivity and applications.

    4-(p-Aminoanilino)-2,5,6-trichloropyrimidine: Another isomer with distinct chemical properties and uses.

Uniqueness

4-(m-Aminoanilino)-2,5,6-trichloropyrimidine is unique due to the specific positioning of the aminoaniline group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where precise interactions with molecular targets are required, such as in drug design and biochemical research.

Properties

IUPAC Name

3-N-(2,5,6-trichloropyrimidin-4-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJYYDDDTUYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)Cl)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067807
Record name 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)-
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Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34017-39-5
Record name N1-(2,5,6-Trichloro-4-pyrimidinyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34017-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1-(2,5,6-trichloro-4-pyrimidinyl)-
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Record name 1,3-Benzenediamine, N-(2,5,6-trichloro-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(m-aminoanilino)-2,5,6-trichloropyrimidine
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